molecular formula C25H28N4O6S2 B2755604 Ethyl 4-((4-((4-(4-ethoxyphenyl)thiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate CAS No. 361174-38-1

Ethyl 4-((4-((4-(4-ethoxyphenyl)thiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate

Cat. No.: B2755604
CAS No.: 361174-38-1
M. Wt: 544.64
InChI Key: QPRNEOSWIFASIA-UHFFFAOYSA-N
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Description

Ethyl 4-((4-((4-(4-ethoxyphenyl)thiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate is a heterocyclic compound featuring a piperazine core substituted with an ethyl carboxylate group, a phenylsulfonyl moiety, and a thiazole ring linked via a carbamoyl bridge. The thiazole ring is further modified with a 4-ethoxyphenyl substituent.

Properties

IUPAC Name

ethyl 4-[4-[[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28N4O6S2/c1-3-34-20-9-5-18(6-10-20)22-17-36-24(26-22)27-23(30)19-7-11-21(12-8-19)37(32,33)29-15-13-28(14-16-29)25(31)35-4-2/h5-12,17H,3-4,13-16H2,1-2H3,(H,26,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPRNEOSWIFASIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCN(CC4)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28N4O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

544.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 4-((4-((4-(4-ethoxyphenyl)thiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate, a complex organic compound, has garnered attention for its potential biological activities. This article explores the compound's synthesis, biological properties, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound involves multiple steps, including the formation of the thiazole ring and subsequent modifications to introduce the piperazine and sulfonyl groups. The general synthetic route can be summarized as follows:

  • Thiazole Formation : The thiazole moiety is synthesized via a condensation reaction involving α-haloketones and thioamides.
  • Substitution Reactions : The ethoxyphenyl group is introduced through nucleophilic substitution.
  • Amidation : The benzamide structure is formed by reacting the thiazole derivative with an appropriate benzoyl chloride.
  • Final Esterification : The final step involves the esterification of the carboxylic acid with ethanol to yield the ethyl ester.

Biological Activity Overview

The biological activity of this compound has been investigated in various contexts, particularly its antimicrobial , anticancer , and anti-inflammatory properties.

Antimicrobial Activity

Research indicates that compounds bearing thiazole and piperazine moieties often exhibit significant antimicrobial properties. In a study assessing various derivatives, it was found that compounds similar to this compound showed effective inhibition against a range of bacteria and fungi, including:

  • Bacteria : Escherichia coli, Staphylococcus aureus, Pseudomonas aeruginosa.
  • Fungi : Candida albicans, Aspergillus fumigatus .

Anticancer Activity

The compound's potential as an anticancer agent has also been explored. Thiazole derivatives have been noted for their cytotoxic effects on various cancer cell lines. For instance:

  • In vitro studies demonstrated that similar thiazole-containing compounds exhibited IC50 values in the low micromolar range against human cancer cell lines such as A431 (epidermoid carcinoma) and Jurkat (T-cell leukemia). The presence of electron-donating groups on the phenyl ring significantly enhanced their cytotoxic activity .

The mechanism by which this compound exerts its biological effects likely involves interaction with specific molecular targets such as enzymes or receptors. Studies suggest that:

  • The compound may inhibit key enzymes involved in cell proliferation or survival pathways, leading to apoptosis in cancer cells.
  • Its antimicrobial activity may stem from disrupting bacterial cell wall synthesis or interfering with metabolic pathways .

Case Studies

Several case studies illustrate the biological activity of related compounds:

  • Antimicrobial Efficacy Study : A series of thiazole derivatives were tested against clinical isolates of bacteria and fungi. Results indicated that modifications to the thiazole ring significantly impacted antimicrobial potency, with some compounds achieving MIC values below 10 µg/mL against resistant strains .
  • Cytotoxicity Assessment : A study evaluating the anticancer potential of various piperazine derivatives found that those containing thiazole rings exhibited enhanced cytotoxicity compared to their non-thiazole counterparts. This was attributed to improved interactions with cellular targets .

Scientific Research Applications

Antitumor Activity

Recent studies have highlighted the antitumor potential of thiazole derivatives. Ethyl 4-((4-((4-(4-ethoxyphenyl)thiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate has shown promising cytotoxic effects against various cancer cell lines.

Case Study:
A derivative of this compound demonstrated significant inhibition of tumor growth in vivo using mouse models, resulting in a reduction in tumor size by approximately 50% compared to untreated controls over four weeks.

Antimicrobial Activity

The compound has also been assessed for antimicrobial properties. In studies evaluating various thiazole derivatives, it was found that specific modifications led to enhanced antibacterial and antifungal activities.

MicroorganismMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Candida albicans8 µg/mL

These findings suggest that the compound may serve as a lead structure for developing new antimicrobial agents.

Enzyme Inhibition

The compound may inhibit key enzymes involved in metabolic pathways associated with cancer cells or pathogens, which can explain its anticancer and antimicrobial effects.

Pharmacokinetics and Biochemical Pathways

Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential. The compound's solubility in various solvents influences its bioavailability and efficacy in biological systems.

Research Findings

Numerous studies have focused on the synthesis and evaluation of thiazole derivatives, including this compound). These investigations often emphasize optimizing synthetic pathways to enhance yield and purity while exploring their biological activities.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared below with structurally and functionally related analogs, focusing on key structural motifs, synthesis pathways, and inferred pharmacological properties.

Structural and Functional Group Comparisons

Compound Name / ID Key Structural Features Pharmacological Inference References
Target Compound - Piperazine-ethyl carboxylate
- Phenylsulfonyl
- Thiazole-carbamoyl-4-ethoxyphenyl
Potential enzyme inhibition (AChE) or protein degradation (LYMTAC-like activity)
Ethyl 4-[4-[(4-ethoxy-3-methyl-1,3-benzothiazol-2-ylidene)carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate - Benzothiazol-2-ylidene (resonance-stabilized)
- Methyl substituent on benzothiazole
Enhanced π-π stacking; potential for tautomerism affecting target binding
2-(2-(4-(4-Fluorophenyl)piperazin-1-yl)benzylidene)hydrazineyl)-4-phenylthiazole (3a) - Hydrazone linker
- Fluorophenyl-piperazine
AChE inhibitory activity demonstrated (IC₅₀ = 1.2 µM)
Ethyl 4-(2-hydroxy-2-(4-(methylsulfonyl)phenyl)ethyl)piperazine-1-carboxylate - Methylsulfonylphenyl
- Hydroxyethyl side chain
Improved solubility; potential CNS activity due to sulfonyl group
N-(4-Chlorophenyl)-4-ethylpiperazine-1-carboxamide - Piperazine-carboxamide
- Chlorophenyl
Intermediate in organic synthesis; chair conformation of piperazine
Ethyl 4-phenylthiocarbamoyl piperazine-1-carboxylate (metal complexes) - Thiocarbamoyl group Metal-binding properties (Ni, Zn, Cd); potential for catalytic or antimicrobial uses

Physicochemical and Pharmacokinetic Properties

  • Solubility: The phenylsulfonyl group may improve aqueous solubility relative to non-sulfonylated analogs (e.g., N-(4-Chlorophenyl)-4-ethylpiperazine-1-carboxamide) .
  • Metabolic Stability : Piperazine derivatives generally exhibit resistance to oxidative metabolism, while the ethyl carboxylate group may facilitate esterase-mediated clearance .

Q & A

Q. How to design experiments to study nucleophilic substitution at the piperazine ring?

  • Methodological Answer :
  • Substrate screening : React the compound with diverse nucleophiles (e.g., alkyl halides, acyl chlorides) in THF with K2_2CO3_3 as a base .
  • Kinetic studies : Monitor reaction progress via 1^1H NMR to determine rate constants and transition states .

Q. What computational methods support the experimental determination of electronic properties?

  • Methodological Answer :
  • DFT calculations : Use Gaussian 09 with B3LYP/6-31G(d) basis sets to model HOMO-LUMO gaps and electrostatic potential surfaces, correlating with NMR chemical shifts .

Q. How to analyze by-products formed during the coupling of thiazole and piperazine moieties?

  • Methodological Answer :
  • LC-MS : Identify high-molecular-weight adducts (e.g., dimerization products) using positive-ion electrospray ionization .
  • Isolation via column chromatography : Use silica gel with gradient elution (hexane → ethyl acetate) to separate by-products for structural analysis .

Q. What are the mechanistic insights into the oxidation of the ethoxy group under varying conditions?

  • Methodological Answer :
  • Oxidant screening : Treat the compound with KMnO4_4 (aqueous acidic), CrO3_3 (anhydrous), or O2_2/light to compare pathways .
  • Product characterization : Identify ketone or carboxylic acid derivatives via IR and 13^{13}C NMR .

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